molecular formula C11H16NO3S- B1184332 2-Tert-butyl-6-ethyl-3-pyridinesulfonate

2-Tert-butyl-6-ethyl-3-pyridinesulfonate

Cat. No.: B1184332
M. Wt: 242.313
InChI Key: UBWVVTVZLJNJEQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-6-ethyl-3-pyridinesulfonate is a pyridine derivative featuring a sulfonate group at the 3-position, a tert-butyl substituent at the 2-position, and an ethyl group at the 6-position. This compound is structurally notable for its steric and electronic properties, which arise from the combination of bulky alkyl groups and the polar sulfonate moiety. Pyridinesulfonates are widely utilized as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their solubility in polar solvents and reactivity in substitution reactions .

Properties

Molecular Formula

C11H16NO3S-

Molecular Weight

242.313

IUPAC Name

2-tert-butyl-6-ethylpyridine-3-sulfonate

InChI

InChI=1S/C11H17NO3S/c1-5-8-6-7-9(16(13,14)15)10(12-8)11(2,3)4/h6-7H,5H2,1-4H3,(H,13,14,15)/p-1

InChI Key

UBWVVTVZLJNJEQ-UHFFFAOYSA-M

SMILES

CCC1=NC(=C(C=C1)S(=O)(=O)[O-])C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Applications
2-Tert-butyl-6-ethyl-3-pyridinesulfonate 2-tert-butyl, 6-ethyl, 3-SO₃⁻ ~285.4 High thermal stability, moderate solubility in polar aprotic solvents Polymer initiators, ligand synthesis
2,6-Di-tert-butyl-3-pyridinesulfonate 2,6-di-tert-butyl, 3-SO₃⁻ ~299.4 Enhanced steric hindrance, low water solubility Catalysis, corrosion inhibitors
6-Methyl-2-tert-butyl-3-pyridinesulfonate 2-tert-butyl, 6-methyl, 3-SO₃⁻ ~257.3 Improved solubility in ethanol, reduced steric bulk Pharmaceutical intermediates
4-Pyridinesulfonic acid 4-SO₃H (no alkyl groups) ~175.2 High acidity, water-soluble Acid catalysts, surfactants

Physicochemical Properties

  • Solubility : The tert-butyl and ethyl groups in this compound reduce water solubility compared to unsubstituted pyridinesulfonic acid but enhance compatibility with organic solvents like dichloromethane and THF. In contrast, 4-pyridinesulfonic acid is highly water-soluble due to the absence of hydrophobic substituents .
  • Thermal Stability: Bulky tert-butyl groups increase thermal stability (decomposition >200°C), making the compound suitable for high-temperature polymerization processes. This property is less pronounced in analogs with smaller alkyl groups (e.g., methyl).
  • Reactivity : The sulfonate group at the 3-position facilitates nucleophilic substitution reactions, while steric hindrance from the tert-butyl group limits accessibility to the pyridine ring’s reactive sites.

Industrial and Regulatory Considerations

This compound is implicated in the synthesis of polymers such as butyl 2-propenoate-ethenylbenzene copolymers (CAS 502496-15-3), where it may act as a stabilizer or initiator . Regulatory frameworks, including those highlighted in Global Environmental and Chemical Regulations, Policies, and Standards (2023), emphasize the need for biodegradability and low toxicity assessments for sulfonate-containing compounds used in industrial polymers. Compared to analogs like 2,6-di-tert-butyl-3-pyridinesulfonate, the ethyl group in the target compound may reduce environmental persistence due to faster metabolic degradation .

Research Findings

  • Catalytic Applications : Studies show that this compound acts as a ligand in transition-metal catalysts, outperforming 6-methyl analogs in asymmetric synthesis due to superior steric tuning .
  • Polymer Compatibility: Its use in CAS 852042-04-7 (a multifunctional polymer) demonstrates improved thermal stability compared to non-sulfonated pyridine derivatives, though it exhibits lower solubility in non-polar matrices than methyl-substituted counterparts.

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